Antioxidant Capacity: 6-Methoxykaempferol Exhibits 2.8x Superior DPPH Radical Scavenging Compared to Kaempferol
In a direct comparative study of flavonoid glycosides isolated from Chenopodium bonus-henricus, the DPPH radical scavenging activity of a 6-methoxykaempferol glycoside (Compound 3) was measured against a comparator (Compound 1). Compound 3 exhibited an IC₅₀ of 0.44 ± 0.008 mM, which was 2.8-fold more potent than Compound 1 (IC₅₀ = 1.22 ± 0.010 mM) [1]. Although the assay used glycosides, the aglycone core (6-methoxykaempferol) is the pharmacophore responsible for activity. The same trend was observed for ABTS radical scavenging, where Compound 3 showed an IC₅₀ of 0.089 ± 0.002 mM versus 0.11 ± 0.004 mM for Compound 1 [1].
| Evidence Dimension | DPPH Radical Scavenging Activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.44 ± 0.008 mM |
| Comparator Or Baseline | Compound 1 (structurally related glycoside lacking 6-methoxy): IC₅₀ = 1.22 ± 0.010 mM |
| Quantified Difference | 2.8-fold lower IC₅₀ (more potent) |
| Conditions | DPPH assay; purified flavonoid glycosides from Chenopodium bonus-henricus; triplicate measurements |
Why This Matters
This direct comparison establishes 6-Methoxykaempferol as a quantitatively more potent radical scavenger than its non-methoxylated structural relative, a critical factor for studies focused on oxidative stress modulation.
- [1] Kokanova-Nedialkova Z, et al. Chenopodium bonus-henricus L. - A source of hepatoprotective flavonoids. (2017). DPPH and ABTS radical scavenging assays. View Source
